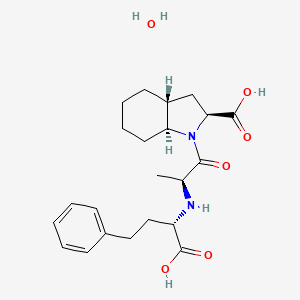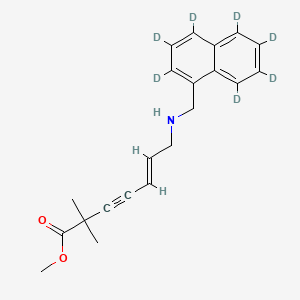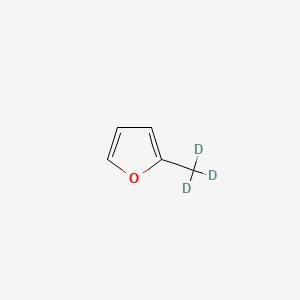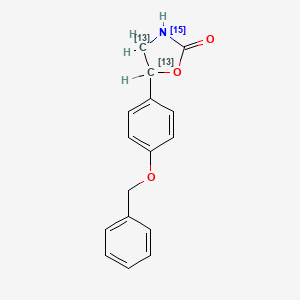
Trandolaprilat Monohydrate
Vue d'ensemble
Description
Trandolaprilat (hydrate) est le métabolite actif du pro-médicament trandolapril. Il appartient à la classe des inhibiteurs de l'enzyme de conversion de l'angiotensine, qui sont couramment utilisés pour traiter l'hypertension artérielle et l'insuffisance cardiaque congestive. Trandolaprilat inhibe l'enzyme responsable de la conversion de l'angiotensine I en angiotensine II, un régulateur clé de la pression artérielle .
Applications De Recherche Scientifique
Trandolaprilat has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Mode of Action
Trandolaprilat Monohydrate, the biologically active form of Trandolapril, inhibits ACE . By inhibiting ACE, it prevents the conversion of ATI to ATII . This inhibition leads to decreased vasoconstriction and aldosterone secretion, resulting in lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of ATII, this compound disrupts the RAAS, leading to decreased vasoconstriction and aldosterone secretion .
Pharmacokinetics
Trandolapril, the prodrug of this compound, is metabolized in the liver to its biologically active form . The absorption of Trandolapril is slowed with food . It has a distribution volume of approximately 18 L . About 33% of Trandolapril and Trandolaprilat is excreted in urine, and about 66% is excreted in feces . The elimination half-life of Trandolapril is approximately 6 hours, and that of Trandolaprilat is approximately 22.5 hours .
Result of Action
The inhibition of ACE by this compound leads to a decrease in blood pressure . This makes it effective in the treatment of hypertension, congestive heart failure, and in improving survival following a myocardial infarction . It can also slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, patients with renal impairment or hepatic dysfunction may have altered drug metabolism and elimination . Additionally, the drug’s efficacy can be decreased when used in combination with certain other medications .
Safety and Hazards
Orientations Futures
Trandolapril may be used to treat mild to moderate hypertension, to improve survival following myocardial infarction in clinically stable patients with left ventricular dysfunction, as an adjunct treatment for congestive heart failure, and to slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .
Analyse Biochimique
Biochemical Properties
Trandolaprilat Monohydrate inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Cellular Effects
This compound, by inhibiting ACE, reduces the levels of ATII, leading to decreased vasoconstriction and reduced aldosterone release . This results in a decrease in blood pressure, which can have various effects on cellular processes . For instance, it may slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting ACE . This prevents the conversion of ATI to ATII, disrupting the RAAS pathway . The reduction in ATII levels leads to vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure .
Temporal Effects in Laboratory Settings
In a study assessing the pharmacokinetics and pharmacodynamics of Trandolapril, it was observed that the most pronounced reductions in blood pressure were observed at 8 hours after administration . This suggests that the effects of this compound may vary over time in laboratory settings .
Metabolic Pathways
Trandolapril is metabolized to its biologically active diacid form, this compound, in the liver . This process involves the conversion of the prodrug to its active form, which can then exert its effects by inhibiting ACE .
Transport and Distribution
Trandolapril is absorbed rapidly, and peak plasma levels were dose-dependent . In the multiple-dose study, steady-state pharmacokinetics was observed; there was no Trandolapril accumulation, but there was mild this compound accumulation .
Subcellular Localization
Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal tubular epithelium .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Trandolaprilat est synthétisé à partir du trandolapril par hydrolyse enzymatique, principalement dans le foie. La synthèse implique la conversion du trandolapril en sa forme diacide biologiquement active, le trandolaprilat .
Méthodes de production industrielle : La production industrielle du trandolaprilat implique la synthèse à grande échelle du trandolapril, suivie de son hydrolyse enzymatique. Le processus comprend généralement l'utilisation de solvants et de catalyseurs pour faciliter la réaction et garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : Trandolaprilat subit plusieurs types de réactions chimiques, notamment :
Oxydation : Trandolaprilat peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le trandolaprilat en ses formes réduites.
Substitution : Trandolaprilat peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de trandolaprilat .
4. Applications de la recherche scientifique
Trandolaprilat a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes de réaction.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Étudié de manière approfondie pour son potentiel thérapeutique dans le traitement de l'hypertension artérielle, de l'insuffisance cardiaque et d'autres maladies cardiovasculaires.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.
5. Mécanisme d'action
Trandolaprilat exerce ses effets en inhibant l'enzyme de conversion de l'angiotensine, qui est responsable de la conversion de l'angiotensine I en angiotensine II. L'angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle. En inhibant cette enzyme, le trandolaprilat réduit la production d'angiotensine II, ce qui entraîne une vasodilatation et une diminution de la pression artérielle. Les cibles moléculaires comprennent l'enzyme de conversion de l'angiotensine et le système rénine-angiotensine-aldostérone .
Composés similaires :
Ramiprilat : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine avec un mécanisme d'action similaire.
Énalaprilat : Un composé apparenté qui inhibe également l'enzyme de conversion de l'angiotensine.
Lisinopril : Un inhibiteur de l'enzyme de conversion de l'angiotensine ayant une demi-vie plus longue que le trandolaprilat.
Unicité : Trandolaprilat est unique en raison de sa structure chimique spécifique, qui comprend un groupe cyclohexane. Cette caractéristique structurelle contribue à ses propriétés pharmacocinétiques, telles que sa demi-vie et sa biodisponibilité. De plus, le trandolaprilat s'est avéré avoir une durée d'action plus longue que certains autres inhibiteurs de l'enzyme de conversion de l'angiotensine .
Comparaison Avec Des Composés Similaires
Ramiprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Enalaprilat: A related compound that also inhibits the angiotensin-converting enzyme.
Lisinopril: An angiotensin-converting enzyme inhibitor with a longer half-life compared to trandolaprilat.
Uniqueness: Trandolaprilat is unique due to its specific chemical structure, which includes a cyclohexane group. This structural feature contributes to its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, trandolaprilat has been shown to have a longer duration of action compared to some other angiotensin-converting enzyme inhibitors .
Propriétés
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUTQVXMHPLKS-CNTNIUBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662211 | |
| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951393-57-0, 951393-55-8 | |
| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951393-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-(4'-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562238.png)

![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
![Anisaldehyde-[7-13C]](/img/structure/B562243.png)
